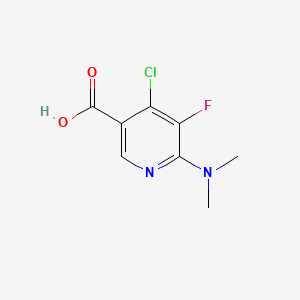

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid

Description

It is cataloged as a building block in organic synthesis, particularly for pharmaceutical and agrochemical research . The compound features a pyridine core substituted with chloro (Cl), fluoro (F), and dimethylamino (N(CH₃)₂) groups at positions 4, 5, and 6, respectively, and a carboxylic acid (-COOH) at position 2. This unique arrangement of substituents confers distinct electronic and steric properties, making it valuable for designing bioactive molecules.

Properties

CAS No. |

2913279-64-6 |

|---|---|

Molecular Formula |

C8H8ClFN2O2 |

Molecular Weight |

218.61 g/mol |

IUPAC Name |

4-chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8ClFN2O2/c1-12(2)7-6(10)5(9)4(3-11-7)8(13)14/h3H,1-2H3,(H,13,14) |

InChI Key |

YGJZDGXAUVNPEY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C(=C1F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by condensation reactions and reduction cyclization. For instance, the preparation of similar compounds involves nitration of 3,4-dimethoxyacetophenone, condensation with N,N-dimethylformamide dimethyl acetal, and subsequent reduction cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and scalability. This includes using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as hydrogen gas for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential antibacterial, anticancer, and antiviral properties.

Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic and optical properties.

Biological Research: It can be used to study the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Carboxylic Acids

(a) 4,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

- Structure : Pyridine with Cl (positions 4,6), F (position 5), and -COOH (position 3).

- Molecular Weight: Not explicitly stated (CAS: 154012-18-7).

- Key Differences: Lacks the dimethylamino group, resulting in reduced electron-donating capacity.

- Applications : Primarily used in synthetic chemistry; safety data emphasize precautions for inhalation and skin contact .

(b) 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid

- Structure : Pyridine with Cl (position 5), CF₃ (position 6), and -COOH (position 3).

- Molecular Weight: Not provided (CAS: EN300-300971).

- Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. This alters acidity (pKa) and solubility .

(c) 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid

Pyrimidine and Triazine Derivatives

(a) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine ring with Cl (position 2), methyl (position 6), and -COOH (position 4).

- The methyl group enhances lipophilicity, affecting bioavailability .

(b) 4-Chloro-6-(dimethylamino)-1,3,5-triazine-2[1H]-one

- Structure: Triazine core with Cl and dimethylamino groups.

- Key Differences: The triazine ring is more electron-deficient than pyridine, influencing reactivity in cross-coupling reactions. Shared dimethylamino groups suggest similarities in steric bulk .

Quinoline Derivatives

4-Chloro-6-fluoroquinoline-3-carboxylic Acid

- Structure: Quinoline fused benzene-pyridine system with Cl (position 4), F (position 6), and -COOH (position 3).

- Molecular Weight: Not specified (CAS: 179024-67-0).

- Safety data note hazards from combustion byproducts (e.g., hydrogen fluoride) .

Comparative Data Table

Key Findings and Implications

- Electronic Effects: The dimethylamino group in the target compound enhances electron density, favoring reactions requiring nucleophilic sites (e.g., amide bond formation). In contrast, trifluoromethyl or additional chlorine substituents (e.g., in CAS 154012-18-7) increase electrophilicity .

- Biological Activity : Substituent position and heterocycle type critically influence applications. For instance, arylpicolinic acids (e.g., ) exhibit herbicidal activity, while simpler pyridines (e.g., ) serve as intermediates.

- Safety Profile: Chloro-fluoro pyridines (e.g., ) require stringent handling due to inhalation risks, whereas quinoline derivatives (e.g., ) pose combustion hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.